molecular formula C15H14 B14379416 1-(Cyclopent-2-en-1-yl)naphthalene CAS No. 90173-55-0

1-(Cyclopent-2-en-1-yl)naphthalene

Cat. No.: B14379416
CAS No.: 90173-55-0
M. Wt: 194.27 g/mol
InChI Key: NSBVMSRQJLNUTB-UHFFFAOYSA-N
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Description

1-(Cyclopent-2-en-1-yl)naphthalene is an organic compound that features a naphthalene ring system substituted with a cyclopentene ring This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of naphthalene with the reactive nature of cyclopentene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopent-2-en-1-yl)naphthalene can be achieved through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and naphthoquinone, followed by dehydrogenation to form the desired product. Another method includes the Friedel-Crafts alkylation of naphthalene with cyclopentenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial process. For example, the use of high-purity naphthalene and cyclopentenyl chloride, along with a suitable Lewis acid catalyst, can enhance the efficiency of the Friedel-Crafts alkylation method.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopent-2-en-1-yl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the cyclopentene ring.

    Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Cyclopentane-substituted naphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

1-(Cyclopent-2-en-1-yl)naphthalene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopent-2-en-1-yl)naphthalene involves its interaction with various molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π stacking interactions with other aromatic molecules, while the cyclopentene ring can undergo ring-opening reactions to form reactive intermediates. These properties enable the compound to modulate biological pathways and exhibit potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylbenzene: Similar structure but with a benzene ring instead of naphthalene.

    Cyclopentylphenanthrene: Contains a phenanthrene ring system instead of naphthalene.

    Cyclopentylfluorene: Features a fluorene ring system.

Uniqueness

1-(Cyclopent-2-en-1-yl)naphthalene is unique due to its combination of a naphthalene ring with a cyclopentene ring, which imparts distinct chemical reactivity and potential applications. The presence of both aromatic and aliphatic components in the molecule allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

90173-55-0

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

1-cyclopent-2-en-1-ylnaphthalene

InChI

InChI=1S/C15H14/c1-2-7-12(6-1)15-11-5-9-13-8-3-4-10-14(13)15/h1,3-6,8-12H,2,7H2

InChI Key

NSBVMSRQJLNUTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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